molecular formula C12H22N2O B2881017 N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide CAS No. 1808326-78-4

N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide

Cat. No.: B2881017
CAS No.: 1808326-78-4
M. Wt: 210.321
InChI Key: SMWGIHJAGGUFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide is a synthetic organic compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This carboxamide derivative features a unique structure combining an azetidine ring and a cyclopropylmethyl group, making it a valuable chemical intermediate for medicinal chemistry and drug discovery research. The structural motifs present in this compound are frequently explored in the development of pharmacologically active molecules; for instance, related cyclopropyl-carboxamide compounds have been investigated for their ability to modulate taste receptors and other biological targets. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a core scaffold for creating libraries in high-throughput screening. It is strictly for research applications and is not intended for human or veterinary therapeutic use.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-11(2)8-14(12(11,3)4)10(15)13-7-9-5-6-9/h9H,5-8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWGIHJAGGUFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1(C)C)C(=O)NCC2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide core with a hydroxy-containing substituent.
  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
  • Key Features : Contains an N,O-bidentate directing group , enabling metal-catalyzed C–H bond functionalization reactions .
  • Comparison :
    • The target compound replaces the benzamide aromatic ring with a rigid azetidine ring, reducing aromatic interactions but enhancing conformational stability.
    • The absence of a hydroxyl group in the target compound limits its utility in metal-catalyzed reactions but may improve metabolic stability in biological systems.

Deuterated/Tritiated N-(4,5-Dimethylthiazolo-2(3H)-yliden)-2,2,3,3-tetramethylcyclopropane-1-carboxamide Derivatives

  • Structure : Cyclopropane carboxamide core with isotopic substitutions (deuterium/tritium) and a thiazole moiety.
  • Key Features : Isotopic labeling enhances metabolic stability and pharmacokinetic profiling .
  • Comparison: The cyclopropane ring in these derivatives contrasts with the azetidine ring in the target compound, offering distinct steric and electronic properties. Isotopic substitution (D/T) in the derivatives may reduce oxidative metabolism compared to the non-deuterated methyl groups in the target compound.

N-(cyclopropylmethyl)-1'-methyl-1-(5-methylthiophene-2-carbonyl)-4',7'-dihydro-1'H-spiro[piperidine-4,6'-pyrano[4,3-c]pyrazole]-3'-carboxamide

  • Structure: Complex spirocyclic system with fused pyrano-pyrazole and piperidine rings.
  • Molecular Formula : C₂₂H₂₈N₄O₃S (MW: 428.55 g/mol) .
  • Comparison :
    • The target compound’s simpler azetidine structure (MW 210.32) may confer better solubility and membrane permeability compared to this larger, more rigid spirocyclic analog.
    • Both compounds retain the carboxamide group, but the spirocyclic derivative’s thiophene and pyrazole moieties suggest broader π-π stacking or hydrogen-bonding capabilities.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Primary Applications
N-(cyclopropylmethyl)-2,2,3,3-tetramethylazetidine-1-carboxamide C₁₂H₂₂N₂O 210.32 Azetidine ring, tetramethyl, cyclopropylmethyl Enzyme inhibition studies
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, N,O-bidentate group Metal-catalyzed reactions
Deuterated cyclopropane carboxamide derivatives Varies ~250–300 (est.) Cyclopropane, isotopic labels, thiazole Pharmacokinetic optimization
Spirocyclic pyrano-pyrazole carboxamide C₂₂H₂₈N₄O₃S 428.55 Spirocyclic system, thiophene Undisclosed (screened compound)

Research Findings and Implications

  • Enzyme Binding : The target compound’s azetidine ring likely contributes to its binding specificity in the dipeptidyl-peptidase active site, as observed in the 2.039 Å crystal structure .
  • Metabolic Stability : Unlike deuterated derivatives , the methyl groups in the target compound may increase susceptibility to oxidative metabolism, necessitating further derivatization for drug development.
  • Synthetic Utility : The absence of directing groups (e.g., N,O-bidentate in ) limits the target compound’s use in catalysis but simplifies its synthesis for biological studies.

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